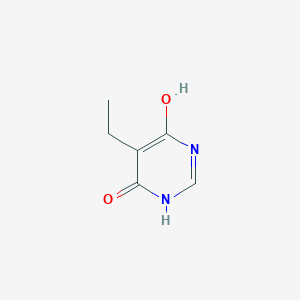

5-Ethylpyrimidine-4,6-diol

Descripción general

Descripción

5-Ethylpyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the 5-position and hydroxyl groups at the 4 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyrimidine-4,6-diol typically involves the condensation of ethyl-substituted malonic acid derivatives with urea or guanidine under basic conditions. One common method includes the use of sodium ethoxide as a base, which facilitates the cyclization of the intermediate to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yield processes. This could include the use of continuous flow reactors and automated synthesis techniques to improve efficiency and scalability.

Análisis De Reacciones Químicas

Halogenation Reactions

5-Ethylpyrimidine-4,6-diol undergoes halogenation, where hydroxyl groups are replaced by halogens. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Key Conditions and Reagents:

- Phosphorus oxychloride (POCl₃) at reflux temperatures (70–140°C) converts hydroxyl groups to chlorides .

- Vilsmeier–Haack–Arnold reagent (a mixture of POCl₃ and dimethylformamide) facilitates selective chlorination under milder conditions .

Example Reaction:

Applications : The dichloro derivative is a precursor for nucleoside analogs and enzyme inhibitors .

Nitration Reactions

Nitration introduces nitro groups at the pyrimidine ring, enhancing electrophilic reactivity.

Key Conditions:

- Nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C .

- The reaction typically targets position 5 of the pyrimidine ring due to electron density distribution .

Example Product:

Applications : Nitro derivatives are intermediates in synthesizing explosives and bioactive molecules .

Nucleophilic Substitution Reactions

The hydroxyl groups can be substituted with nucleophiles such as amines or thiols.

Key Reagents:

- Ammonia (NH₃) or alkylamines under high-temperature conditions .

- Thiophenol (C₆H₅SH) in basic media .

Example Reaction with Ammonia:

Applications : Amino derivatives exhibit antiviral and anticancer properties .

Oxidation:

- Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the ethyl group to a carboxylic acid .

- Hydrogen peroxide (H₂O₂) oxidizes hydroxyl groups to ketones under specific conditions .

Reduction:

Condensation Reactions

This compound participates in cyclocondensation with β-keto esters or amidines to form fused heterocycles.

Example with β-Keto Esters:

Applications : Used to synthesize fluorescent dyes and bioactive compounds .

Comparative Reactivity Data

Substituent Effects on Reactivity

The ethyl group at position 5 influences steric and electronic properties:

Aplicaciones Científicas De Investigación

Biological Activities

The compound 5-Ethylpyrimidine-4,6-diol exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antibacterial and Antiviral Properties : Compounds with pyrimidine scaffolds have been reported to possess significant antibacterial and antiviral activities. Research indicates that derivatives of pyrimidines can inhibit the growth of pathogenic bacteria and viruses, making them potential candidates for developing new antimicrobial agents .

- Antitumor Activity : Studies have shown that pyrimidine derivatives can act as inhibitors of cancer cell growth. The mechanisms often involve the inhibition of key enzymes involved in cellular proliferation and survival pathways . For instance, certain pyrimidine compounds have been identified as effective against various cancer cell lines.

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. These compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

- Antidiabetic Effects : Some studies suggest that pyrimidine derivatives can modulate glucose metabolism and improve insulin sensitivity, indicating their potential use in diabetes management .

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical pathways:

- Multicomponent Reactions : Recent advancements in synthetic methodologies include multicomponent reactions that allow for the efficient construction of pyrimidine scaffolds. These methods often yield high purity and yield, facilitating further modifications for biological testing .

- Functionalization Strategies : Functionalization of the pyrimidine ring can enhance the biological properties of this compound. For example, introducing various substituents at different positions on the ring can lead to compounds with improved activity profiles against specific targets .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 5-Ethylpyrimidine-4,6-diol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5-Methylpyrimidine-4,6-diol: Similar structure but with a methyl group instead of an ethyl group.

5-Propylpyrimidine-4,6-diol: Similar structure but with a propyl group instead of an ethyl group.

5-Phenylpyrimidine-4,6-diol: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

5-Ethylpyrimidine-4,6-diol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its methyl, propyl, and phenyl analogs .

Actividad Biológica

5-Ethylpyrimidine-4,6-diol, a derivative of pyrimidine, has gained attention for its potential biological activities. This compound features an ethyl group at the 5-position and hydroxyl groups at the 4 and 6 positions of the pyrimidine ring, which contribute to its unique chemical properties and biological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 111129-64-7

- Appearance : Pale yellow crystalline solid

The presence of the ethyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

This compound acts primarily through modulation of nitric oxide (NO) production in immune cells. It has been shown to inhibit immune-activated NO production in mouse peritoneal cells, suggesting an anti-inflammatory mechanism. The compound's interaction with various enzymes and proteins also indicates potential roles in biochemical pathways related to inflammation and viral replication.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has been studied for its ability to inhibit viral replication by interfering with the assembly of viral proteins into new virions. This characteristic aligns with findings on related compounds that also demonstrate antiviral activity against various pathogens.

Immunomodulatory Effects

The compound modulates cytokine secretion and influences immune responses. Studies have shown that its derivatives can affect cytokine production, which is crucial for regulating immune responses during infections or inflammatory conditions .

Study on Nitric Oxide Production

A pivotal study assessed the impact of this compound on nitric oxide production in mouse peritoneal cells. The results indicated that at concentrations as low as 2.5 µM, the compound significantly suppressed NO production, with a dose-dependent response observed up to 50 µM. The most effective derivatives demonstrated over 55% inhibition of NO production .

Cytotoxicity Screening

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound and its derivatives. These studies revealed varying levels of cytotoxicity against different cell lines, which is critical for assessing the safety profile of potential therapeutic agents derived from this compound.

Applications in Research and Medicine

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex heterocyclic compounds. Its applications extend across several fields:

- Chemistry : Used as a precursor for synthesizing novel heterocycles.

- Biology : Investigated for enzyme inhibition and as a ligand in biochemical assays.

- Medicine : Explored for potential therapeutic roles in treating inflammatory diseases and viral infections.

- Industry : Utilized in developing materials with specific chemical properties.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZFNSYJSDPLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379723 | |

| Record name | 5-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111129-64-7 | |

| Record name | 5-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxy-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.